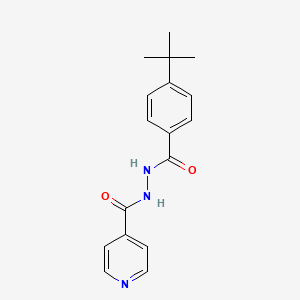![molecular formula C16H18N2O3 B5830516 N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)
N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide is a compound that falls within a broad class of chemical substances known for their distinctive molecular structures and diverse chemical properties. These compounds, particularly those with a quinolinylacetamide framework, have been synthesized and studied for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of similar quinolinylacetamides often involves multi-component reactions, such as the Passerini reaction, which allows for the construction of complex molecules from simpler precursors in an efficient manner. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized through a three-component reaction involving an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, providing yields under mild conditions (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of N-(quinolinyl)acetamides has been extensively studied through crystallography and NMR techniques. These analyses help in understanding the planarity, bond lengths, and angles within the molecules. For instance, studies on N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate have revealed insights into the intramolecular and intermolecular interactions contributing to the stability and planarity of these compounds (Wen et al., 2006).
Chemical Reactions and Properties
Quinolinylacetamides undergo various chemical reactions, reflecting their reactive nature and functional versatility. They can act as intermediates in the synthesis of more complex molecules or as key components in biological systems. The chemical reactions they undergo, such as cyclization, acylation, or nucleophilic substitution, are crucial for modifying their structural and biological properties.
Physical Properties Analysis
The physical properties of quinolinylacetamides, such as solubility, melting points, and crystalline structure, are important for their application in different fields. These properties are influenced by the molecular structure, the presence of functional groups, and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of quinolinylacetamides, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are determined by their molecular framework and substituents. These properties are crucial for their chemical behavior and potential applications in medicinal chemistry and materials science.
- Synthesis and characterization of quinolinylacetamides (Taran et al., 2014).
- Molecular structure analysis by crystallography (Wen et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-methyl-4-oxo-3-(3-oxobutyl)-1H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-9(19)4-6-13-10(2)17-15-7-5-12(18-11(3)20)8-14(15)16(13)21/h5,7-8H,4,6H2,1-3H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHDIXGMJXFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)NC(=O)C)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)
![4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)

![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5830486.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)

![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)

![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)